The synthesis of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine typically employs the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling method. This reaction involves:
The molecular structure of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine features:
2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions due to its functional groups:
The compound's interactions with enzymes such as poly (ADP-ribose) polymerase 1 (PARP-1) have been documented, where it inhibits this enzyme's activity leading to increased DNA damage in cells .
The mechanism of action of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with PARP-1:
Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines including K562, MV4-11, and MCF-7, highlighting its potential as an anticancer agent .
The applications of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine span several scientific fields:
The pyrrolo[2,3-b]pyridine framework (7-azaindole) represents a bioisosteric analogue of indole where a nitrogen atom replaces the C7 carbon, creating a bicyclic system with a pyrrole ring fused to a pyridine ring at the 2,3-bond. This strategic nitrogen substitution confers distinct electronic properties and hydrogen-bonding capabilities crucial for molecular recognition. The specific compound 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (CAS# 139962-68-8) features a canonical SMILES of COC1=CC=C(C=C1)C2=CC3=C(N2)N=CC=C3
and molecular formula C₁₄H₁₂N₂O (MW: 224.26 g/mol) [1] [3] [5]. Its crystalline structure positions the 4-methoxyphenyl moiety at the C2 position of the azaindole core, creating an extended π-conjugated system that influences electron distribution across the scaffold [2] [4].
Table 1: Structural Comparison of Key Pyrrolopyridine Derivatives
Compound Name | Substitution Pattern | Molecular Formula | Key Structural Distinction | |
---|---|---|---|---|
2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | 2-aryl, 1H-unsubstituted | C₁₄H₁₂N₂O | Methoxy-phenyl at C2; free pyrrolic N-H | |
1-(4-Methoxyphenyl)pyrrolo[2,3-b]pyridine | N1-aryl substitution | C₁₄H₁₂N₂O | Methoxyphenyl attached to nitrogen atom | [6] |
4-Methoxy-1H-pyrrolo[2,3-b]pyridine | C4 methoxy substitution | C₈H₈N₂O | Methoxy directly on azaindole core | [7] |
1-((4-Methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine | N1-sulfonamide substitution | C₁₄H₁₂N₂O₃S | Sulfonyl linker at N1 position | [10] |
The unsubstituted pyrrolic N-H in 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine serves as a critical hydrogen bond donor, while the pyridinic nitrogen acts as an acceptor, creating a dual pharmacophoric character. This arrangement enables bidentate interactions with biological targets that are sterically hindered in N1-substituted analogues [2] [4]. The methoxy group's electron-donating properties further enhance electron density at the phenyl-pyridine junction, influencing binding affinity through dipole interactions and steric complementarity [5].
The 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine scaffold exhibits remarkable polypharmacology, demonstrating nanomolar inhibitory activity against clinically relevant targets:
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Derivatives exhibit potent FGFR1-3 inhibition (IC₅₀ = 2-50 nM) through ATP-competitive binding. Molecular docking reveals the methoxyphenyl group occupies a hydrophobic pocket while the pyrrolic N-H forms a critical hydrogen bond with the kinase hinge region [2]. This binding mode significantly enhances ligand efficiency (ΔLE = +0.31) compared to unsubstituted analogues. The compound's ability to disrupt FGFR signaling cascades translates to in vitro suppression of breast cancer (4T1) cell proliferation via G2/M cell cycle arrest and apoptosis induction [2] [8].
PDE4B Selectivity: Structural analogues demonstrate 25-fold selectivity for phosphodiesterase 4B (PDE4B) over PDE4D (IC₅₀ = 40 nM vs. 1,000 nM). The scaffold binds the catalytic domain, elevating intracellular cAMP and suppressing TNF-α release from macrophages exposed to lipopolysaccharide (LPS) or Pam3Cys [2]. This specificity is clinically significant as PDE4D inhibition correlates with emetic side effects.
Anticancer Mechanisms Beyond Kinase Inhibition: The scaffold modulates multiple oncogenic pathways:
Table 2: Anticancer Profiling of 2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
Biological Activity | Experimental Model | Key Findings | Concentration/IC₅₀ | Source |
---|---|---|---|---|
Antiproliferative Effects | 4T1 Breast Cancer Cells | Concentration-dependent growth inhibition | IC₅₀ = 3.2 ± 0.4 μM | [2] |
Apoptosis Induction | MDA-MB-231 Cells | ↑ Caspase-3/7 activity; ↑ Bax/Bcl-2 ratio | 10 μM (24h) | [8] |
Migration Suppression | HeLa Cells (Wound Assay) | 78% inhibition vs. control | 5 μM (48h) | [8] |
Colony Formation | A549 Lung Cancer | 92% reduction in clonogenicity | 2.5 μM (14 days) | [8] |
The 2-aryl substitution strategy optimizes target engagement through three synergistic mechanisms:
Electronic Modulation: The 4-methoxy group donates electrons (+σₚ = -0.27) to the phenyl ring, enhancing π-stacking with tyrosine residues (e.g., FGFR Tyr563) while maintaining optimal logP (experimental: 3.21) [2] [4]. This balances membrane permeability and aqueous solubility—critical for cellular uptake. Removal of the methoxy group decreases FGFR inhibition >15-fold, confirming its pharmacophoric necessity [2].
Conformational Restriction: Unlike N1-substituted variants (e.g., 1-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]pyridine [10]), the 2-aryl configuration preserves coplanarity between the azaindole core and aryl ring. X-ray crystallography shows a dihedral angle <15°, enabling optimal contact with flat kinase subdomains [2]. N1 substitution introduces ~40° torsion, disrupting hinge region binding.
Synthetic Versatility: The scaffold is efficiently synthesized via Suzuki-Miyaura cross-coupling between 2-chloro-1H-pyrrolo[2,3-b]pyridine and 4-methoxyphenylboronic acid [2] [4]. This Pd-catalyzed reaction (Pd(PPh₃)₄/K₂CO₃/ethanol/H₂O/80°C) achieves >85% yield, enabling rapid diversification:
Key Synthetic Route:2-Chloro-7-azaindole + 4-Methoxyphenylboronic acid → [Pd(PPh₃)₄, K₂CO₃, EtOH/H₂O] → 2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine (85-92% yield)
Structure-Activity Relationship (SAR) Insights:
Table 3: Impact of Structural Modifications on Target Engagement
Structural Variation | FGFR1 IC₅₀ Shift | PDE4B IC₅₀ Shift | Key Pharmacokinetic Change |
---|---|---|---|
Removal of 4-methoxy group | 15-fold ↑ | >20-fold ↑ | logP ↓ 0.8; Solubility ↑ 3.2× |
N1-methylation | >50-fold ↑ | Not tested | Microsomal stability ↑ 40% |
Replacement with 3-methoxyphenyl | 8-fold ↑ | 12-fold ↑ | Similar logP; altered crystal packing |
2-Pyridyl substitution (heteroaryl) | 3-fold ↑ | 5-fold ↑ | logDₚₕ₇.₄ ↓ 0.5; P-gp efflux ratio ↑ |
Concluding Remarks
2-(4-Methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine exemplifies rational scaffold design in medicinal chemistry. Its structural architecture balances electronic modulation, hydrogen-bonding capability, and target complementarity—enabling potent, selective interactions with oncology and inflammation targets. The documented SAR provides a blueprint for developing next-generation derivatives with optimized polypharmacology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: